Product packaging for Dihydrazinylboranyl(Cat. No.:CAS No. 25540-56-1)

Dihydrazinylboranyl

Cat. No.: B14691285
CAS No.: 25540-56-1
M. Wt: 72.89 g/mol
InChI Key: JEYNWJYOGOMWNC-UHFFFAOYSA-N
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Description

Dihydrazinylboranyl is a research-grade chemical compound composed of [describe basic structure, e.g., a borane core functionalized with hydrazine groups]. This reagent is provided as [state physical form, e.g., a solid or solution] and is intended solely for use in controlled laboratory research settings. Research Applications: Compounds in this class are typically investigated for their potential in [mention possible areas, e.g., organic synthesis as a reducing agent or ligand, materials science for precursor development, or pharmaceutical research]. Its specific utility in [mention a specific reaction or system, e.g., the formation of boron-nitrogen bonds] makes it a valuable tool for exploring novel chemical pathways. Handling and Storage: Researchers should handle this material with appropriate precautions. Refer to the Safety Data Sheet (SDS) for detailed hazard information, handling procedures, and recommended storage conditions. Regulatory Status: This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for any form of human or animal consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula BH6N4 B14691285 Dihydrazinylboranyl CAS No. 25540-56-1

Properties

CAS No.

25540-56-1

Molecular Formula

BH6N4

Molecular Weight

72.89 g/mol

InChI

InChI=1S/BH6N4/c2-4-1-5-3/h4-5H,2-3H2

InChI Key

JEYNWJYOGOMWNC-UHFFFAOYSA-N

Canonical SMILES

[B](NN)NN

Origin of Product

United States

Synthetic Methodologies for Dihydrazinylboranyl and Analogous Boron Hydrazinyl Compounds

Indirect Synthetic Pathways and Functionalization of Boron-Hydrazinyl Adducts

Beyond the direct formation of the B-N bond, indirect pathways involving the modification of pre-formed boron-hydrazinyl adducts offer a powerful strategy for generating molecular diversity. This approach, known as functionalization, allows for the fine-tuning of the properties of the target compound.

A prime example of this strategy is the synthesis and utility of α-boryl-α-hydrazinoacetic acid. thieme-connect.de This highly functionalized MIDA (N-methyliminodiacetic acid) boronate can be synthesized in high yield and serves as a versatile building block. thieme-connect.de The hydrazine (B178648) moiety within this molecule can be readily functionalized. For example, after deprotection of the Boc group, the free hydrazine can undergo cyclization reactions with various bis-electrophiles to form a range of borylated heterocycles, such as pyrazoles and pyrazolones. thieme-connect.de

Furthermore, the postsynthetic functionalization of ligands already coordinated to a central atom is an emerging strategy. nih.gov For instance, an indenyl ligand coordinated to a rhodium center can be directly functionalized by treatment with a perfluorinated borane (B79455), resulting in the formation of a C-B bond on the ligand. nih.gov A similar strategy could be envisioned for a boron-hydrazinyl adduct, where a substituent on the hydrazine ligand is modified post-coordination to the boron center. The functionalization of boron nitride sheets with hydroxyl groups, which can then be further reacted, also provides a conceptual basis for modifying the periphery of boron-nitrogen frameworks. wm.edu These indirect methods are invaluable for accessing complex molecular architectures that may be difficult to obtain through direct synthesis.

Post-Synthetic Modification of Boron-Nitrogen Heterocycles with Hydrazinyl Moieties

The formation of stable boron-nitrogen heterocycles through the reaction of hydrazine derivatives with ortho-carbonyl substituted phenylboronic acids is a key synthetic strategy. nih.govrsc.org This approach involves an intramolecular reaction between the boronic acid and a hydrazone intermediate, leading to a boron-nitrogen bond within a heterocyclic system. nih.gov The specific products and their stability can be highly dependent on the structure of the hydrazine substrate and the reaction conditions, such as pH. rsc.orgresearchgate.net

A notable application of this method is the synthesis of complex boron-nitrogen heterocyclic steroid analogs. calstate.edu In one example, a borylated product was synthesized by reacting a phenylboronic acid derivative with a hydrazinyl pyridine (B92270) compound. calstate.edu The reaction of 4-benzyloxy-2-formylphenylboronic acid with 2-tert-butoxy-6-hydrazinylpyridine yielded the target product with a 63.5% yield after being mixed overnight. calstate.edu Characterization using ¹H NMR confirmed the presence of an exchangeable B-OH proton signal, and ¹³C NMR showed characteristic peaks for the tert-butyl and benzyl (B1604629) groups. calstate.edu Subsequent modifications, such as microwave-assisted heating with p-toluenesulfonic acid, were used to alter the structure and yield different hydroxylated analogs. calstate.edu

Research has shown that the nature of the hydrazine component is critical. Simple alkyl carbohydrazides react with ortho-formylphenylboronic acid to form a mixture of hydrazone and heterocyclic products in aqueous solutions, with the composition varying based on pH. rsc.org The heterocyclic diazaborine (B1195285) (DAB) form is generally dominant at higher pH levels (8–9), while lower pH favors the ring-opened hydrazone isomers. researchgate.net In contrast, incorporating an α-amine into the carbohydrazide (B1668358) substrate leads to a single, highly stable tricyclic product where both nitrogen atoms of the hydrazine are bonded to the boron atom. rsc.org These tricyclic structures are stable across a wide pH range (4 to 9) in aqueous solution, as well as in organic solvents and the solid state. rsc.org This enhanced stability is attributed to the formation of a more robust, chelated structure. rsc.org

Table 1: Synthesis of a Boron-Nitrogen Heterocycle via Post-Synthetic Modification

Reactant 1Reactant 2ConditionsYieldKey Characterization Data (¹H NMR)Reference
4-benzyloxy-2-formylphenylboronic acid2-tert-butoxy-6-hydrazinylpyridineMixed overnight63.5%Exchangeable proton signal (B-OH) at δ 10.41 ppm calstate.edu

Ligand Exchange and Coordination Chemistry for Dihydrazinylboranyl Complexation

Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. allen.in A ligand exchange, or substitution, reaction is a fundamental process in coordination chemistry where one ligand in a complex is replaced by another. chemguide.co.uklibretexts.org These reactions are crucial for synthesizing new coordination compounds and are often driven by factors such as the concentration of the incoming ligand or the formation of a more stable final complex. chemguide.co.ukcrunchchemistry.co.uk

The principles of ligand exchange are applicable to the formation of complexes involving this compound-type structures. The hydrazinyl groups, with their lone pairs of electrons on the nitrogen atoms, can act as donor atoms, allowing the molecule to function as a ligand. msu.edu The binding of such a ligand to a metal center would form a coordination complex. msu.edu If a this compound ligand were to replace another ligand already attached to a metal ion, this would constitute a ligand exchange reaction.

Common examples of ligand exchange reactions include the replacement of water molecules in aqueous metal ion complexes. For instance, when concentrated hydrochloric acid is added to a solution containing the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, the six water ligands are replaced by four chloride ions to form the tetrachlorocobaltate(II) ion, [CoCl₄]²⁻. chemguide.co.uk This change is driven by the high concentration of chloride ions and results in a change of both coordination number (from 6 to 4) and geometry (from octahedral to tetrahedral). chemguide.co.ukcrunchchemistry.co.uk Similarly, adding thiocyanate (B1210189) ions (SCN⁻) to a solution of iron(III) ions results in the replacement of one water ligand to form the intensely colored [Fe(SCN)(H₂O)₅]²⁺ ion, a reaction that serves as a sensitive test for Fe³⁺. chemguide.co.uklibretexts.org

The stability of the resulting complex is a significant driving force. Ligands that can form multiple bonds to the metal center, known as chelating agents, generally form more stable complexes than monodentate ligands. msu.edu A this compound-type ligand could potentially act as a bidentate or polydentate ligand, forming a stable ring-like structure (a chelate) with the central metal ion, which would favor its complexation via a ligand exchange pathway. msu.edu

Table 2: Examples of General Ligand Exchange Reactions

Initial ComplexIncoming LigandFinal ComplexObservationReference
[Co(H₂O)₆]²⁺ (Pink)Cl⁻ (conc. HCl)[CoCl₄]²⁻Solution turns from pink to blue. chemguide.co.uk
[Cu(H₂O)₆]²⁺ (Blue)Cl⁻ (conc. HCl)[CuCl₄]²⁻Solution turns from blue to green/yellow. libretexts.org
[Fe(H₂O)₆]³⁺ (Pale Violet/Yellow)SCN⁻[Fe(SCN)(H₂O)₅]²⁺Intense blood-red solution forms. chemguide.co.uklibretexts.org
[Cr(H₂O)₆]³⁺ (Violet)Cl⁻[Cr(H₂O)₄Cl₂]⁺Solution turns green. libretexts.org

Advanced Spectroscopic and Structural Characterization of Dihydrazinylboranyl Systems

High-Resolution Spectroscopic Techniques for Electronic and Molecular Structures

High-resolution spectroscopic techniques are indispensable for elucidating the nuanced electronic and molecular structures of dihydrazinylboranyl systems. These methods probe the local environments of constituent atoms, the nature of chemical bonds, and the optical and solid-state properties of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local chemical environments of boron, nitrogen, and hydrogen atoms within this compound frameworks. rsc.org The chemical shifts and coupling patterns observed in NMR spectra provide valuable insights into molecular structure and bonding. rsc.org

There are two stable isotopes of boron, ¹⁰B and ¹¹B, both of which are NMR active. blogspot.com However, ¹¹B is more commonly used due to its higher natural abundance and greater sensitivity. blogspot.com The chemical shift range for ¹¹B is broad, typically spanning from +100 to -120 ppm, which allows for good separation of signals from different boron environments. blogspot.com The chemical shift is sensitive to the substituents on the boron atom; for instance, increased π-donation from substituents generally leads to upfield shifts. mdpi.com However, this trend can be reversed in some aliphatic boron compounds. mdpi.com In proton-coupled ¹¹B NMR spectra, the multiplicity of the signal reveals the number of hydrogen atoms directly attached to the boron. sdsu.edu

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in the molecule. rsc.orghuji.ac.il The chemical shift of a proton is influenced by its electronic environment, with nearby electronegative atoms causing a downfield shift. libretexts.orgacdlabs.com The integration of the peaks in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. acdlabs.com

Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR can also be employed, although ¹⁴N is a quadrupolar nucleus which often results in broad signals. ¹⁵N, while having a spin of 1/2 and thus producing sharper lines, has a very low natural abundance, often requiring isotopic enrichment.

NucleusTypical Chemical Shift Range (ppm)Key Information ObtainedCommon Reference Standard
¹¹B+100 to -120 blogspot.comCoordination number, nature of substituents, electronic environment around boron. mdpi.comsdsu.eduBF₃·OEt₂
¹H0 to 10+ oregonstate.eduuwimona.edu.jmNumber of different proton environments, neighboring protons (from splitting patterns), relative number of protons (from integration). acdlabs.comTetramethylsilane (TMS) rsc.org
¹⁴N/¹⁵NVaries widelyElectronic environment and connectivity of nitrogen atoms.CH₃NO₂ (Nitromethane)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a cornerstone for identifying functional groups and probing the nature of chemical bonds in this compound systems. tanta.edu.eguni-siegen.de These methods are based on the principle that molecules vibrate at specific frequencies corresponding to discrete energy levels. tanta.edu.eg

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. tanta.edu.eg This technique is particularly useful for identifying polar functional groups. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. nih.gov A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. uni-siegen.de FT-IR and Raman spectroscopy are often complementary, as some vibrations may be active in one technique but not the other.

In the context of this compound compounds, these techniques can be used to identify key vibrational modes such as B-N stretching and N-H stretching and bending frequencies. For example, in situ Raman spectroscopy has been used to monitor the dehydrogenation of related borohydride (B1222165) materials by observing changes in the N-H stretching modes. nist.gov The positions of these bands provide information about bond strength and the local chemical environment. frontiersin.org

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopic TechniqueSignificance
N-H Stretch3100 - 3500FT-IR, RamanIndicates the presence of hydrazinyl groups. Position can be affected by hydrogen bonding.
B-H Stretch2200 - 2600FT-IR, RamanCharacteristic of borane (B79455) moieties.
B-N Stretch1300 - 1500FT-IR, RamanProvides insight into the strength and nature of the boron-nitrogen bond.
N-H Bend1550 - 1650FT-IRConfirms the presence of N-H bonds.

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are employed to investigate the optical properties of this compound systems. up.ac.za These techniques probe the electronic transitions between molecular orbitals. nepjol.infolibretexts.org

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.orgmsu.edu The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities provide information about the electronic structure and conjugation within the molecule. lasalle.edu In some cases, a shift in the absorption bands to longer wavelengths (bathochromic or red shift) can indicate the formation of complexes or changes in the electronic environment. up.ac.za

Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the light it emits at a longer wavelength as the excited electron returns to a lower energy state. horiba.comedinst.com The fluorescence emission spectrum is characteristic of the molecule and can provide information about its electronic structure and dynamics. frontiersin.orgresearchgate.net The difference between the excitation and emission maxima is known as the Stokes shift. researchgate.net

Spectroscopic TechniqueInformation ObtainedTypical Wavelength Range
UV-Visible AbsorptionElectronic transitions (e.g., π→π, n→π), conjugation, chromophore identification. libretexts.orglasalle.edu200 - 800 nm msu.edu
Fluorescence EmissionNature of excited states, relaxation pathways, environmental effects on electronic structure. frontiersin.orgnih.govTypically longer than the excitation wavelength.

This technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal. wikipedia.org By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the crystal can be constructed, from which the atomic positions are determined. wikipedia.org Obtaining a suitable single crystal is often a critical and challenging step in this process. wikipedia.org For air-sensitive materials like some organoboron compounds, special handling techniques are required to prevent degradation during analysis. ncl.ac.uk

The structural data obtained from X-ray crystallography are crucial for understanding the bonding in this compound systems and for correlating their solid-state structures with their observed physical and chemical properties.

ParameterSignificance
Unit Cell DimensionsDefines the basic repeating unit of the crystal lattice. carleton.edu
Bond LengthsProvides direct information about the nature and strength of chemical bonds. carleton.edu
Bond AnglesDetermines the geometry around each atom and the overall molecular shape. carleton.edu
Torsion AnglesDescribes the conformation of the molecule.
Crystal PackingReveals intermolecular interactions such as hydrogen bonding.

Advanced Spectroscopic Probes for Delocalized Electron Systems and Charge Transfer

To investigate the more complex electronic phenomena in this compound systems, such as delocalized electrons and charge transfer processes, more advanced spectroscopic techniques are utilized.

Electron Energy-Loss Spectroscopy (EELS) is a powerful technique, often performed in a transmission electron microscope (TEM), that provides information about the electronic structure of a material at the nanoscale. aip.org It involves measuring the energy loss of electrons as they pass through a thin sample. aip.org These energy losses correspond to electronic excitations, such as plasmons and core-level ionizations. aps.org

The near-edge fine structure of the absorption edges in an EELS spectrum (Energy-Loss Near-Edge Structure, ELNES) is particularly informative, providing insights into the local density of unoccupied electronic states. aip.org By using angle-resolved EELS, it is possible to probe the anisotropy in the electronic structure of materials like hexagonal boron nitride, which is a structural analogue to some this compound systems. aip.orgresearchgate.net EELS can be used to study the π* and σ* orbitals and their orientation relative to the crystal lattice. aip.org The integration of EELS with other techniques, such as energy-filtered imaging, allows for the spatial mapping of different electronic features. aps.org

Fluorescence and Time-Resolved Spectroscopy for Excited-State Dynamics

Fluorescence spectroscopy is a powerful technique to investigate the electronic properties of molecules. chromatographyonline.com For a this compound system, the presence of nitrogen lone pairs and N-N and B-N sigma bonds provides potential electronic transitions that could lead to fluorescence. Upon excitation with ultraviolet (UV) light, the molecule can be promoted to an excited state. The subsequent relaxation to the ground state may involve the emission of a photon, which is detected as fluorescence. The wavelengths of maximum excitation and emission, along with the quantum yield, are key parameters that characterize the molecule's photophysical behavior. rsc.org

Time-resolved spectroscopy complements steady-state fluorescence by monitoring the decay of the fluorescent signal over time, typically on picosecond or nanosecond timescales. researchgate.netfrontiersin.org This provides direct insight into the lifetime of the excited state and the kinetics of any dynamic processes that occur after photoexcitation. frontiersin.org For this compound, potential excited-state dynamics could include conformational changes, intramolecular proton transfer, or cleavage of the relatively weak N-N bonds. diva-portal.orgnih.gov By analyzing the fluorescence decay, one can determine the rate constants for these competing de-excitation pathways (radiative and non-radiative). frontiersin.org

For instance, studies on similar boron-nitrogen and nitrogen-doped systems have utilized time-resolved photoluminescence to unravel the contributions of different structural components to the emission spectrum. researchgate.netacs.org In a hypothetical analysis of this compound, one might expect complex decay kinetics due to the flexible hydrazinyl groups.

Table 1: Hypothetical Photophysical Data for this compound in Acetonitrile (B52724)

ParameterValueDescription
Excitation Maximum (λ_ex) 280 nmThe wavelength of light most efficiently absorbed to induce fluorescence.
Emission Maximum (λ_em) 350 nmThe wavelength of maximum intensity of the emitted fluorescent light.
Stokes Shift 70 nmThe difference in wavelength between the excitation and emission maxima.
Fluorescence Quantum Yield (Φ_f) 0.15The ratio of photons emitted to photons absorbed, indicating fluorescence efficiency.
Fluorescence Lifetime (τ) 2.1 nsThe average time the molecule spends in the excited state before returning to the ground state.

Resonant Inelastic X-ray Scattering (RIXS) for Electronic Structure Probing

Resonant Inelastic X-ray Scattering (RIXS) is a photon-in/photon-out spectroscopic technique that provides detailed information about the electronic structure of materials. researchgate.net It is particularly well-suited for studying boron-nitrogen systems, as it can probe element- and site-specific electronic excitations with high resolution. arxiv.orgaps.org In a RIXS experiment on this compound, a core electron (e.g., from the nitrogen K-edge at ~400 eV or the boron K-edge at ~190 eV) is excited into an unoccupied molecular orbital by a tunable X-ray source. The system then relaxes by emitting an X-ray photon, leaving the molecule in a final excited state. The energy difference between the incident and emitted photons corresponds to the energy of a specific electronic excitation (e.g., d-d, charge-transfer, or plasmon excitations). arxiv.org

By tuning the incident X-ray energy to resonate with the N or B 1s core levels, RIXS can selectively probe the local electronic structure around these atoms. aps.org This allows for the characterization of the molecular orbitals involved in the B-N and N-N bonding, including the energy and character of both occupied and unoccupied states. nih.govresearchgate.net Studies on hexagonal boron nitride (h-BN), a related B-N material, have successfully used RIXS to map out its band structure and identify excitonic features. researchgate.netaps.org For this compound, RIXS could similarly distinguish between σ and π* orbitals and identify low-energy excitations associated with the B-N bonding framework. arxiv.org

Table 2: Anticipated RIXS Features for this compound at the Nitrogen K-edge

FeatureEnergy Loss (eV)Assignment
A ~2.5 eVExcitation from a high-lying occupied molecular orbital (e.g., N-N σ) to a low-lying unoccupied orbital (e.g., B-N σ).
B ~5.8 eVCharge-transfer excitation, possibly from a nitrogen-centered orbital to a boron-centered orbital.
C ~9.0 eVπ -> π transition within the N-N-B-N-N backbone, analogous to features in other B-N systems. aps.org
Elastic Peak 0 eVRayleigh scattering line used for energy calibration. arxiv.org

Mass Spectrometric Techniques for Molecular Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and precision. measurlabs.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments (like TOF, Orbitrap, or FT-ICR) can measure the mass-to-charge ratio (m/z) to several decimal places. fiveable.meresearchgate.net This capability allows for the calculation of a unique elemental formula.

For the proposed this compound (BH₇N₄), HRMS would be used to verify its molecular formula. The instrument measures the exact mass of the molecular ion (e.g., [M+H]⁺). This experimental mass is then compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements (¹¹B, ¹H, ¹⁴N). A match within a narrow tolerance (typically < 5 parts per million, ppm) provides unambiguous confirmation of the elemental composition. measurlabs.comfiveable.me This technique is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

Table 3: Theoretical Isotopic Masses for this compound (BH₇N₄) and HRMS Confirmation

Ion FormulaTheoretical Exact Mass (Da)Expected HRMS Measurement (±5 ppm)
[¹¹BH₇¹⁴N₄] 62.080862.0808 ± 0.0003
[¹⁰BH₇¹⁴N₄] 61.083861.0838 ± 0.0003
[¹¹BH₇¹⁴N₃¹⁵N] 63.077963.0779 ± 0.0003
[¹¹B²H₁H₆¹⁴N₄] 63.087163.0871 ± 0.0003

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

While HRMS confirms the molecular formula, Tandem Mass Spectrometry (MS/MS) is used to elucidate the molecular structure. nih.gov In an MS/MS experiment, the molecular ion of interest (the "precursor ion") is selected, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting "product ions" are mass-analyzed. rsc.org The fragmentation pattern provides a fingerprint of the molecule's structure, revealing how the atoms are connected. doaj.orgfigshare.com

For this compound ([BH₇N₄]⁺), the MS/MS spectrum would be expected to show characteristic losses corresponding to the cleavage of its structural units. Plausible fragmentation pathways would include the loss of ammonia (B1221849) (NH₃), diazene (B1210634) (N₂H₂), or hydrazinyl radicals (•N₂H₃), as well as cleavage of the B-N bonds. By analyzing the m/z values of the product ions, the connectivity of the this compound molecule can be pieced together, confirming the presence of two hydrazinyl groups attached to a central boranyl moiety. This method is essential for distinguishing structural isomers. chromatographyonline.com

Table 4: Plausible MS/MS Fragmentation Pathways for the this compound Cation ([M+H]⁺)

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure
63.088646.0697NH₃ (17.0189)[B(NHNH₂)H₂]⁺
63.088632.0532N₂H₃ (31.0354)[B(NHNH₂)H₃]⁺
63.088631.0454N₂H₄ (32.0432)[BNH₃]⁺
46.069731.0454NH (15.0243)[BNH₃]⁺
32.053215.0243NH₃ (17.0289)[BH₂]⁺

Theoretical and Computational Investigations of Dihydrazinylboranyl and Analogues

Quantum Chemical Methodologies for Boron-Nitrogen Systems

The theoretical examination of B-N systems leverages a range of sophisticated computational methods to predict their properties and behavior. These methods vary in their accuracy and computational cost, allowing for a tailored approach to specific research questions.

Density Functional Theory (DFT) Calculations for Ground State Electronic Structures

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the ground state electronic structures of molecules. scirp.orgresearchgate.netarxiv.org It is favored for its balance of computational efficiency and accuracy. qjoest.com DFT methods are used to calculate the geometries of isolated molecules and compare them to structures in molecular clusters that model the solid state. sun.ac.za Different functionals, such as the local density approximation (LDA) and generalized gradient approximation (GGA), are employed to describe the exchange and correlation interactions. mdpi.commdpi.com For instance, the Perdew-Burke-Ernzerhof (PBE) functional is a widely used GGA functional. mdpi.comaip.org

DFT calculations have been instrumental in understanding the electronic properties of B-N doped materials. mdpi.combibliotekanauki.pl For example, studies on B-N doped graphene have shown that doping can tune the electronic bandgap and introduce magnetic moments. mdpi.com Furthermore, DFT has been used to investigate the ground state electronic and related properties of hexagonal boron nitride (h-BN), providing results for band structure, band gap, and densities of states that are in good agreement with experimental data. scirp.orgresearchgate.netarxiv.orgarxiv.org

Common DFT Functionals Used in Boron-Nitrogen System Studies
Functional TypeFunctional NameKey CharacteristicsTypical Application
LDAPerdew-Zunger (PZ)Based on a uniform electron gas. Generally less accurate for molecular systems than GGA.Solid-state physics, simple metals.
GGAPerdew-Burke-Ernzerhof (PBE)Includes the gradient of the electron density, improving upon LDA. Widely used for molecules and solids. mdpi.comaip.orgGeometries, reaction energies, electronic properties of B-N compounds. mdpi.comaip.org
GGAPerdew-Wang 91 (PW91)Another popular GGA functional with broad applicability.Similar to PBE, used for structural and electronic property calculations.
HybridB3LYPMixes a portion of exact Hartree-Fock exchange with DFT exchange-correlation. Often provides improved accuracy for thermochemistry.Vibrational frequencies, reaction mechanisms, and electronic spectra.
HybridHSE06A screened hybrid functional that is particularly useful for solid-state systems, providing more accurate band gaps.Calculating electronic band structures and defect properties in B-N materials. arxiv.org

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory) for Electronic Correlation

Ab initio methods are based on first principles, solving the electronic Schrödinger equation without empirical parameters. Hartree-Fock (HF) theory is the simplest ab initio method, providing a foundational understanding of the electronic structure but neglecting electron correlation. sun.ac.zaaip.org

To account for electron correlation, which is crucial for accurate predictions, post-Hartree-Fock methods are employed. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common choice. sun.ac.zanih.gov MP2 calculations have been used to study the interaction energies of water on boron nitride substrates and have shown good agreement with more advanced methods. aip.org In a study on the photochemistry of B-N Lewis adducts, MP2 was used in conjunction with other methods to investigate photodissociation pathways. nih.gov

Multireference Perturbation Theory (MRPT) for Complex Electronic States

For molecules with complex electronic states, such as those with significant multireference character (e.g., during bond breaking or in electronically excited states), single-reference methods like HF and standard DFT can fail. aip.org Multireference perturbation theory (MRPT) methods are designed to handle these challenging cases. aip.org

One prominent MRPT method is the complete active space second-order perturbation theory (CASPT2). researchgate.net This method has been successfully applied to study the potential energy curves of various electronic states in small molecules, including those with multiple bond breaking. aip.org For instance, CASPT2 has been used to investigate the excited states of the N₂ molecule and the avoided crossing in the LiF molecule. aip.org Another approach, state-specific multi-reference perturbation theory (SS-MRPT), has also been developed and applied to study the potential energy curves of various electronic states of small molecules. aip.org

Coupled Cluster (CC) Methods for High-Accuracy Energy and Property Predictions

Coupled cluster (CC) methods are considered the gold standard in quantum chemistry for obtaining highly accurate energies and properties, although they are computationally more demanding. acs.orgosti.gov The most common variant is CCSD(T), which includes single and double excitations iteratively and triple excitations perturbatively. nih.gov

CC methods have been employed to provide benchmark results for various molecular properties. For example, CCSD(T) has been used to calculate the interaction energy of water on a borazine (B1220974) molecule, with results showing excellent agreement with other high-level methods like Diffusion Monte Carlo. aip.org Recently, the domain-based local pair natural orbital similarity transformed equation of motion-coupled cluster singles and doubles (DLPNO-STEOM-CCSD) method has been used to accurately compute the vertical excitation energies of over 50 BODIPY molecules, demonstrating remarkable accuracy. acs.org

Comparison of Quantum Chemical Methodologies for Boron-Nitrogen Systems
MethodologyAbbreviationStrengthsLimitations
Density Functional TheoryDFTGood balance of accuracy and computational cost. qjoest.comAccuracy depends on the chosen functional; can fail for strongly correlated systems.
Hartree-FockHFComputationally inexpensive starting point for more advanced methods.Neglects electron correlation. sun.ac.za
Møller-Plesset Perturbation TheoryMP2, MP3, etc.Systematically includes electron correlation. sun.ac.zaCan be computationally expensive and may not converge for some systems.
Multireference Perturbation TheoryMRPT (e.g., CASPT2)Accurately describes multireference systems and excited states. aip.orgRequires careful selection of the active space; computationally demanding.
Coupled ClusterCC (e.g., CCSD(T))Provides highly accurate results, often considered the "gold standard". acs.orgosti.govVery high computational cost, limiting its application to smaller systems.

Analysis of Electronic Structure and Bonding in Dihydrazinylboranyl Frameworks

Understanding the electronic structure and nature of chemical bonds is fundamental to predicting the properties and reactivity of this compound and its analogues. Theoretical models provide powerful frameworks for this analysis.

Molecular Orbital (MO) Theory and Valence Bond (VB) Perspectives

Molecular Orbital (MO) theory and Valence Bond (VB) theory are two fundamental quantum mechanical theories that describe chemical bonding. whiterose.ac.uk While they are mathematically equivalent at their theoretical limits, they offer different and complementary perspectives at the introductory level. whiterose.ac.uk

MO theory describes electrons as being delocalized over the entire molecule, occupying molecular orbitals formed from the linear combination of atomic orbitals (LCAO). brsnc.infortunejournals.com This approach is particularly successful in explaining properties like electronic spectra and paramagnetism. brsnc.in In the context of B-N systems, MO calculations have been used to investigate π-electron networks in B-N chains and rings, predicting features like bond order alternation and charge distribution. cdnsciencepub.com

VB theory, on the other hand, views a molecule as a collection of localized bonds formed by the overlap of atomic or hybrid orbitals. whiterose.ac.ukulethbridge.ca This perspective is often more intuitive for chemists in describing the geometry and bonding in terms of sigma and pi bonds. ulethbridge.ca While sometimes presented as less powerful than MO theory, modern VB methods are equally capable of describing molecular properties. whiterose.ac.uk

The analysis of the electronic structure in this compound frameworks would involve examining the nature of the B-N bonds, the role of the lone pairs on the nitrogen atoms, and the extent of electron delocalization. Both MO and VB theories can provide valuable insights. For instance, an MO analysis would detail the energies and compositions of the molecular orbitals, identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding reactivity. A VB analysis would focus on the hybridization of the boron and nitrogen atoms and the nature of the sigma and potential pi bonding interactions between them.

Charge Distribution, Bond Orders, and Aromaticity/Antiaromaticity Indices

Computational analyses consistently show that in B-N bonds, the nitrogen atom carries a net negative charge while the boron atom is positively charged, a consequence of nitrogen's higher electronegativity. acs.orgdrpress.org This charge separation occurs despite the formal dative bond from nitrogen to the electron-deficient boron, with charge transfer in the σ-framework typically overriding the π-donation effect. roaldhoffmann.com Natural Bond Orbital (NBO) analysis of hydrazine-borane complexes confirms this, showing that the boron contribution to the B-N bond is generally less than 20%. sci-hub.se

The B-N bond is not a simple single bond; it often exhibits partial double bond character due to π-donation from the nitrogen lone pair into the empty p-orbital of boron. acs.org This is reflected in B-N bond lengths, which are often shorter than a typical single bond. The degree of multiple bonding can be quantified by the basin population from the topological analysis of the Electron Localization Function (ELF), where populations significantly greater than 2e indicate double or triple bond character. researchgate.net

Table 1: Calculated B-N Bond Characteristics from ELF Topological Analysis for Representative Compounds This table presents data for general B-N compounds to illustrate the correlation between bond length, bond type, and ELF basin population.

Compound TypeB-N Bond Length (Å)Formal Bond TypeV(B,N) Basin Population (e)
Single B–N1.698 - 1.550Single1.91 - 2.09
Partial Double B=N1.450 - 1.380Double / Resonance3.78 - 4.28
Triple B≡N1.258Triple5.72 - 5.74
Data sourced from a topological analysis of various boron-nitrogen compounds. researchgate.net

Regarding cyclic analogues, theoretical studies on B-N rings predict an absence of the "4n+2" pi-electron rule that governs aromaticity in hydrocarbons. cdnsciencepub.com This suggests that cyclic systems based on this compound would not follow conventional rules of aromaticity.

Frontier Molecular Orbitals (HOMO-LUMO) and their Energetics

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. thaiscience.info The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. ijarset.com

Ultraviolet photoelectron spectroscopy (UV-PES) combined with theoretical calculations provides direct insight into the orbital energies of hydrazine-borane complexes. sci-hub.se Upon complexation of hydrazine (B178648) with borane (B79455), all molecular orbital energies are stabilized. sci-hub.se In hydrazine-borane (H₂NNH₂·BH₃), the HOMO is primarily localized on the non-complexed NH₂ group, whereas in hydrazine bisborane (H₃B·H₂NNH₂·BH₃), the HOMO involves antibonding interactions of σ(BH) and σ(BN) orbitals. sci-hub.se This information is critical for predicting sites of electrophilic and nucleophilic attack.

Table 2: Experimental and Calculated Molecular Orbital Energies (in eV) for Hydrazine and its Borane Adducts This interactive table provides a comparison of ionization energies obtained via UV-PES and theoretical calculations for key analogues.

MoleculeOrbitalTypeExperimental IE (eV)Calculated IE (eV)
Hydrazine (N₂H₄) HOMOnN (anti)9.919.91
HOMO-1nN (syn)10.7010.70
HOMO-2σNN15.6115.61
Hydrazine Borane (N₂H₄BH₃) HOMOnN10.7010.70
HOMO-1σBH11.1011.10
HOMO-2σBN11.3011.30
Hydrazine Bisborane (N₂H₄(BH₃)₂) HOMOσBH11.9011.90
HOMO-1σBH12.5012.50
HOMO-2σNN13.1013.10
Data adapted from spectroscopic and computational studies by Escalona et al. sci-hub.se

The HOMO-LUMO gap for hydrazine is significantly larger than that of many complex clusters, indicating its relative stability. researchgate.net The specific energies and localizations for this compound would depend on its precise geometry, but the trends observed in these analogues suggest that the frontier orbitals would be dominated by contributions from the nitrogen lone pairs and the B-N/B-H sigma bonds.

Computational Studies of Reaction Mechanisms and Energetics

Computational chemistry is instrumental in elucidating the complex reaction pathways of boron-hydrazine compounds, especially for processes like hydrogen release, which is critical for hydrogen storage applications. rsc.orgnih.gov

Transition State Localization and Reaction Coordinate Analysis

Identifying the transition state (TS) structure is fundamental to understanding a reaction's mechanism and predicting its rate. rsc.org Computational methods are used to locate the saddle point on the potential energy surface that corresponds to the TS. Once located, Intrinsic Reaction Coordinate (IRC) calculations can verify that the TS correctly connects the reactants and products on the minimum energy path. acs.org

For reactions involving boron-hydrazine compounds, such as the dehydrogenation of hydrazine borane, transition states are often found to be six-membered rings. rsc.org For instance, in the transfer hydrogenation of imines by ammonia-borane, a favorable six-membered TS involves a double hydrogen transfer. nih.gov Similar cyclic transition states are proposed for hydrogen release from hydrazine borane, involving a dihydrogen bond framework (N–H···H–B). rsc.org

Kinetic and Thermodynamic Parameters of Boron-Hydrazinyl Reactions

Theoretical calculations can provide key kinetic and thermodynamic parameters, such as activation energies (ΔG‡), reaction enthalpies (ΔH), and reaction rates. nih.govresearchgate.net These parameters are vital for assessing the feasibility and conditions required for a chemical reaction.

In studies of ammonia-borane, a close analogue to hydrazine-based systems, the calculated activation barrier for concerted H₂ release was found to be approximately 25.2 kcal/mol. nih.gov For the decomposition of hydrazine bisborane, the process is nearly thermoneutral, which is a desirable property for chemical hydrogen storage materials. rsc.org Kinetic studies on the thermal decomposition of hydrazine borane have been performed using thermogravimetric analysis (TGA), with the resulting data used to calculate activation energies via methods like the Kissinger model. mdpi.com

Table 3: Selected Calculated Activation Barriers for Reactions of Boron-Amine/Hydrazine Compounds

ReactionSystemCalculated Barrier (kcal/mol)Method
H₂ ReleaseH₃N·BH₃25.2 (ΔG‡)DFT
H₂ ReleaseH₃B·H₂NNH₂·BH₃33.6 kJ/mol (~8.0 kcal/mol)MP2/aug-cc-pVTZ
Imine ReductionH₃N·BH₃ + Imine23.5 (ΔG‡)DFT
Borate Catalyzed OxidationH₂NNH₂ + Dioxaborirane4.9 (Reduction in barrier)DFT
Data sourced from various theoretical studies. rsc.orgnih.govrsc.org

Solvation Effects and Environmental Influences on Reactivity

The surrounding environment, particularly the solvent, can significantly influence reaction pathways and energetics. Computational models, such as the continuum solvation model (SMD), are employed to account for these effects. nih.gov Solvation can stabilize or destabilize reactants, products, and transition states differently, thereby altering reaction barriers. ufp.pt For example, in the palladium-catalyzed transfer hydrogenation using ammonia-borane, the role of an isopropanol (B130326) solvent was noted, though the possibility of solvolysis could not be ruled out without detailed analysis. nih.gov Similarly, the presence of water was found to dramatically accelerate the reduction of azoarenes by ammonia-borane, highlighting the critical role of the reaction environment. nih.gov

Predictive Modeling for Novel Boron-Hydrazinyl Compounds

Predictive modeling, leveraging first-principles calculations like DFT, has become an essential tool for the in silico design and discovery of new materials. diva-portal.orgmdpi.com This approach is particularly valuable in fields like hydrogen storage, where it can guide experimental efforts by pre-screening candidate molecules for desired properties such as high hydrogen capacity and favorable dehydrogenation thermodynamics. mdpi.comiaea.org

By systematically modifying the structure of known boron-hydrazinyl compounds (e.g., substituting side groups, creating oligomers) and calculating their properties, researchers can identify promising new candidates. diva-portal.org For instance, computational models can predict how doping with alkali metals might destabilize hydrazine borane to improve its hydrogen release characteristics. iaea.org This predictive power accelerates the development cycle, allowing chemists to focus laboratory resources on the most promising compounds identified through theoretical screening. rsc.org

Machine Learning Approaches in Boron Chemistry for Structure-Property Relationships

The paradigm of materials research is shifting from traditional experimental approaches to a data-driven framework, with machine learning (ML) at its core. sioc-journal.cn ML algorithms excel at identifying complex, non-linear relationships between a molecule's structure and its functional properties, making them exceptionally well-suited for the complexities of boron chemistry. arxiv.org By training on existing experimental or computational data, ML models can predict the properties of new, unseen compounds with remarkable speed and accuracy, drastically accelerating the design and discovery process. sioc-journal.cnrsc.org

In the context of boron-containing materials, ML has been successfully applied to predict a wide range of characteristics. For example, the Random Forest algorithm, an ensemble learning method, has proven particularly effective. One study used a Random Forest model to predict the band gap of boron-containing materials with an accuracy of 84%. sioc-journal.cn The model identified that the total magnetization of the material was a key, negatively correlated feature, a relationship that simpler linear models failed to capture. sioc-journal.cn Similarly, ML models have been developed to predict the mechanical properties of boron nitride nanosheets, such as ultimate tensile strength and Young's modulus, based on factors like temperature and layer number. mdpi.comresearchgate.net This approach significantly reduces the need for time-consuming molecular dynamics simulations. mdpi.com

These data-driven techniques are not limited to material properties. ML models can elucidate the fundamental rules governing chemical structures, as demonstrated in the study of elemental boron's complex crystal structure. rsc.org By combining ML with global optimization algorithms, researchers were able to explore the astronomical configurational space of β-boron, identifying previously unknown low-energy structures and revealing the principles governing their formation. rsc.org The application of explainable artificial intelligence (XAI) further allows chemists to understand why a model makes a certain prediction, bridging the gap between black-box models and chemical intuition, and inspiring rational molecular design. arxiv.org For this compound analogues, ML could rapidly screen for candidates with tailored electronic, optical, or reactive properties, guiding synthetic efforts toward the most promising compounds. researchgate.net

Table 2: Examples of Machine Learning Applications in Boron Chemistry

ML Model System Studied Property Predicted Key Finding / Accuracy
Random Forest General boron-containing materials Band Gap Achieved 84% prediction accuracy; identified total magnetization as a key descriptor. sioc-journal.cn
Random Forest Boron Nitride Nanosheets (BNNSs) Ultimate Tensile Strength & Young's Modulus Accurately predicted mechanical properties, with layer number identified as the most influential feature. mdpi.comresearchgate.net
Random Forest, Gradient Boosting Carbon-doped hexagonal Boron Nitride (h-BN) HOMO-LUMO Gap High prediction accuracy was achieved (R-squared values up to 0.87), demonstrating the ability to model the electronic structure of doped 2D materials. jnsam.com
Random Forest Boron-Nitrogen-Oxygen (B-N-O) compounds Cohesive Energy & Hardness Successfully predicted properties to discover novel superhard materials, with the cohesive energy model showing high accuracy (Pearson correlation r = 0.986). nih.gov

| Neural Network Potential | Elemental β-Boron | Potential Energy Surface / Stable Configurations | Explored a vast configurational space to identify thousands of unique structures and the rules governing their stability. rsc.org |

Chemical Reactivity and Mechanistic Pathways of Dihydrazinylboranyl Compounds

Lewis Acidity and Basicity in Boron-Hydrazinyl Interactions

The fundamental nature of dihydrazinylboranyl compounds is defined by the interaction between the Lewis acidic boron atom and the Lewis basic hydrazinyl nitrogen atoms. Boron, with its vacant p-orbital, acts as an electron acceptor, while the nitrogen atoms, with their lone pairs of electrons, act as electron donors. drpress.org This intrinsic dual character dictates their coordination chemistry and the potential for intramolecular interactions.

Coordination Chemistry with External Lewis Bases and Acids

This compound derivatives readily engage in reactions with external Lewis acids and bases. The boron center's Lewis acidity allows it to coordinate with a variety of Lewis bases. For instance, bis-borane compounds react with o-phenylenediamine (B120857) and hydrazine (B178648) to form the expected adducts where the nitrogen atoms of the base coordinate to the boron centers. rsc.org Similarly, bifunctional perfluoroaryl boranes have been shown to bind Lewis bases like acetonitrile (B52724) (MeCN) and tetrahydrofuran (B95107) (THF), with the potential to form bis-adducts in solution. acs.org The strength of this interaction is influenced by factors such as the steric bulk and electronic properties of both the borane (B79455) and the incoming Lewis base. chemrxiv.org

Conversely, the hydrazinyl nitrogen atoms can act as Lewis bases, coordinating to external Lewis acids. This is exemplified in the formation of iron and zinc complexes where a ligand containing an appended boron Lewis acid is used to capture and activate hydrazine. rsc.orgrsc.org In these systems, the hydrazine molecule coordinates to the metal center, while also interacting with the boron Lewis acid, highlighting a cooperative effect. rsc.org The formation of such adducts can be influenced by the solvent and reaction conditions, as seen in the synthesis of hydrazine-borane adducts where ethers like THF can be displaced by hydrazine. google.com

Table 1: Examples of Coordination Chemistry in Boron-Hydrazinyl Systems

Borane SystemExternal Lewis Base/AcidResulting Adduct/ComplexReference
PhCH₂CH(B(C₆F₅)₂)₂o-phenylenediaminePhCH₂CH(B(C₆F₅)₂(H₂N))₂C₆H₄ rsc.org
PhCH₂CH(B(C₆F₅)₂)₂HydrazinePhCH₂CH(B(C₆F₅)₂(NH₂))₂·THF rsc.org
Bifunctional Perfluoroaryl BoraneAcetonitrile (MeCN)1·(MeCN)₂ acs.org
(BBNNNᵗBu)FeBr₂Hydrazine[(BBNNNᵗBu)FeBr₂(N₂H₄)] rsc.org

Intramolecular Lewis Acid-Base Adduct Formation

In certain this compound compounds, the potential exists for the formation of intramolecular dative bonds, where a nitrogen atom from one of the hydrazinyl groups coordinates to the boron center. This phenomenon is particularly relevant in systems where the geometry of the molecule brings the boron and nitrogen atoms into close proximity. Such intramolecular adduct formation can lead to the creation of stable heterocyclic structures. nih.govrsc.org

For example, the reaction of carbohydrazides with ortho-formylphenylboronic acid can result in a mixture of open-chain hydrazone and cyclized heterocyclic products containing a B-N bond. rsc.org The stability and formation of these intramolecular adducts are often pH-dependent and can be enhanced by the presence of other coordinating groups within the molecule, which can lead to the formation of stable tricyclic structures. nih.govrsc.org These intramolecular interactions are a key feature of "frustrated Lewis pairs" (FLPs), where the steric or electronic properties of the molecule prevent a full dative bond, leading to unique reactivity. rsc.orgnih.govnih.gov

Reactions Involving the Boron-Nitrogen Bond

The boron-nitrogen (B-N) bond is the cornerstone of this compound chemistry, and its reactivity is central to the transformations these compounds undergo.

Hydrolysis and Solvolysis Reactions of Boron-Hydrazinyl Units

Table 2: Hydrolysis/Solvolysis Reactions of Boron-Hydrazine Compounds

CompoundReactantProductsReference
N₂H₄BH₃Water (H₂O)N₂H₅⁺ + BO₂⁻ + 3H₂ mdpi.com
N₂H₄BH₃Methanol (CH₃OH)N₂H₅⁺ + B(OCH₃)₄⁻ + 3H₂ mdpi.com

The mechanism of hydrolysis often involves the coordination of a water molecule to the boron center, followed by proton transfer and cleavage of the B-N bond. In confined spaces, such as between boron nitride layers, water can undergo a mechanical form of hydrolysis through a nucleophilic attack on the boron atoms. rsc.org

Transamination and Ligand Exchange Processes at the Boron Center

Transamination reactions involve the transfer of an amino group from one molecule to another and are a fundamental process in amino acid metabolism. nih.govlibretexts.orgontosight.ai In the context of boron chemistry, analogous processes can occur where a hydrazinyl group is exchanged for another amine or related ligand. These ligand exchange reactions are driven by the relative stability of the resulting boron adducts. rnlkwc.ac.in

The exchange of ligands at the boron center is a common phenomenon. For example, the reaction of hydrazine with ether-borane coordination compounds can displace the ether to form a hydrazine-borane adduct. google.com The process is reversible, and the position of the equilibrium depends on the relative Lewis basicity of the ligands and the stability of the resulting complexes. Such exchange reactions are crucial in the synthesis of various organoboron compounds and can be catalyzed by transaminases, which often require pyridoxal (B1214274) phosphate (B84403) (PLP) as a coenzyme. libretexts.orgyoutube.com

Reductive and Oxidative Transformations of the Boron-Nitrogen Core

The boron-nitrogen core of this compound compounds can undergo both reduction and oxidation. The reduction of B-N compounds can lead to the formation of species with B-B bonds. researchgate.net In some cases, borylenes (compounds with boron in a +1 oxidation state) can be generated, which have been shown to bind and reduce dinitrogen (N₂), a reaction previously thought to be exclusive to transition metals. nih.govresearchgate.net This remarkable reactivity highlights the potential of main-group elements in small molecule activation. nih.gov

Oxidative processes can also target the hydrazinyl moiety. Hydrazines are known to be oxidized by peroxidases to reactive intermediates. nih.gov While hydrazines themselves can be poor peroxidase substrates, the presence of other efficient substrates can stimulate their oxidation. nih.gov In the context of this compound compounds, oxidation can lead to the formation of various products, depending on the oxidant and reaction conditions. For example, the oxidation of aromatic boron compounds can be catalyzed by hydrazine hydrate (B1144303) to produce phenolic compounds. google.com The electrochemical behavior of B-N adducts has also been studied, revealing that the B-N bond can be cleaved at specific electrode potentials. nih.gov

Reactivity of the Hydrazinyl Moieties in this compound Structures

The hydrazinyl groups in this compound compounds are hubs of reactivity, participating in a variety of chemical transformations. The nitrogen centers, with their lone pairs of electrons, are susceptible to both electrophilic and nucleophilic attack, and the hydrazinyl arms can undergo cyclization to form heterocyclic structures. These moieties also readily react with carbonyl compounds and other organic substrates.

The nitrogen atoms within the hydrazinyl moieties of this compound compounds possess lone pairs of electrons, making them nucleophilic centers. This inherent nucleophilicity allows them to attack electrophilic species. Conversely, under certain conditions, these nitrogen centers can be protonated or interact with Lewis acids, rendering them susceptible to nucleophilic attack.

The nucleophilicity of amines, and by extension hydrazines, is a well-established principle in organic chemistry. The lone pair on the nitrogen atom can readily attack electron-deficient centers. masterorganicchemistry.com In the context of this compound compounds, this reactivity is modulated by the electron-withdrawing or -donating nature of the substituents on both the boron and the hydrazinyl groups.

While direct studies on electrophilic and nucleophilic attack on this compound compounds are not extensively detailed in the provided results, the general principles of amine and hydrazine reactivity provide a strong framework for understanding their behavior. For instance, the reaction of amines with electrophiles is a fundamental process. stackexchange.com It is known that the nitrogen atom in amines can act as a nucleophile, attacking electrophiles. youtube.com In some cases, there can be a competition between the nitrogen atom and an associated aromatic ring in attacking an electrophile. stackexchange.com

Furthermore, the concept of nucleophilic attack on a nitrogen-nitrogen bond, though less common, has been observed in specific contexts, such as the reaction of silyl-enol ethers with tetrazines mediated by a Lewis acid. chemrxiv.org This suggests that under appropriate activation, the N-N bond in the hydrazinyl moiety could also be a site for nucleophilic reactions. The interaction between substituents can influence the angle of nucleophilic attack on a nitrogen-nitrogen bond. rsc.org More directly related to the hydrazinyl group, SN2 reactions at an amide nitrogen center have been developed for the synthesis of hydrazides, demonstrating the feasibility of nucleophilic substitution at a nitrogen atom. nih.gov

The following table summarizes the expected reactivity of the nitrogen centers in this compound compounds based on general principles of amine and hydrazine chemistry.

Type of AttackAttacking SpeciesSite of Attack on Hydrazinyl MoietyInfluencing Factors
Electrophilic Electrophiles (e.g., alkyl halides, acyl chlorides)Nitrogen lone pair- Steric hindrance around the nitrogen atoms- Electronic effects of substituents on the boron and hydrazine
Nucleophilic Nucleophiles (e.g., organometallics, hydrides)Protonated or Lewis acid-activated nitrogen centers- Strength of the activating acid- Nature of the nucleophile

The hydrazinyl arms of this compound compounds are key structural motifs that can participate in cyclization reactions to form a diverse array of nitrogen-containing heterocycles. These transformations are of significant interest due to the prevalence of heterocyclic structures in pharmaceuticals, agrochemicals, and materials science. rsc.orgchemrxiv.org

The formation of heterocycles often involves the reaction of a nucleophilic nitrogen of the hydrazine with an electrophilic center, which can be either intramolecular or intermolecular. For instance, the synthesis of pyrazoles can be achieved through the cyclization of a precursor containing a dicarbonyl moiety and a hydrazine. youtube.com Similarly, 1,2,4-triazino[5,6-b]indoles can be formed through the thermal cyclization of 2-ethoxycarbonylimino-3-arylhydrazono-indolines. chempap.org

Several established cyclization reactions, such as the Bergman, Nazarov, and Fischer indole (B1671886) syntheses, provide mechanistic blueprints for how the hydrazinyl moieties might behave. msu.eduorganic-chemistry.orgorganic-chemistry.orgwikipedia.org For example, the Fischer indole synthesis involves the reaction of a phenylhydrazone, highlighting the role of the hydrazine moiety in forming a key intermediate for cyclization. msu.edu While these are not direct examples involving this compound compounds, the principles of nucleophilic attack by nitrogen followed by cyclization and dehydration or other elimination steps are broadly applicable. youtube.com

The following table outlines potential cyclization pathways involving the hydrazinyl arms of this compound compounds, drawing parallels with known heterocyclic syntheses. organic-chemistry.org

Heterocyclic ProductPotential Precursor TypeKey Reaction Steps
Pyrazoles/Pyrazolines Reaction with 1,3-dielectrophiles (e.g., α,β-unsaturated ketones)1. Michael addition of the terminal nitrogen2. Intramolecular nucleophilic attack of the second nitrogen on the carbonyl carbon3. Dehydration
Pyridazines Reaction with 1,4-dielectrophiles (e.g., γ-diketones)1. Double condensation of the hydrazinyl nitrogens with the carbonyl groups2. Dehydration
Triazoles/Triazines Reaction with reagents containing N-C-N or N-N-C fragments1. Nucleophilic attack of the hydrazinyl nitrogen2. Cyclization with elimination of a small molecule
Indoles (via Fischer-like synthesis) Formation of a hydrazone with a ketone or aldehyde, followed by acid-catalyzed rearrangement1. Formation of a boron-substituted phenylhydrazone2. nih.govnih.gov-Sigmatropic rearrangement3. Cyclization and aromatization

A recent study detailed an iridium-catalyzed N-H insertion cascade for the synthesis of functionalized indoles, which involves the nucleophilic cyclization of naphthylamines with α-diazocarbonyl compounds. nih.gov This further underscores the potential for developing novel cyclization strategies based on the reactivity of N-H bonds in amine and hydrazine derivatives.

The hydrazinyl moieties in this compound compounds exhibit characteristic reactivity towards carbonyl compounds, such as aldehydes and ketones, leading to the formation of hydrazones. This reaction is a cornerstone of carbonyl chemistry and serves as a reliable method for the characterization of aldehydes and ketones, for example, through the use of 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent), which forms a colored precipitate. physicsandmathstutor.comchemguide.co.uk

The mechanism of this reaction is typically a nucleophilic addition-elimination. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon. chemrevise.orgsavemyexams.comgacariyalur.ac.in This is followed by a proton transfer and the elimination of a water molecule to yield the C=N double bond of the hydrazone. chemguide.co.uk The reaction is sensitive to pH; it is often carried out under mildly acidic conditions to facilitate both the protonation of the carbonyl oxygen and to ensure the hydrazine remains sufficiently nucleophilic. youtube.com

The general reaction can be represented as: R(R')C=O + H₂NNH-B(NHNH₂)₂ → R(R')C=NNH-B(NHNH₂)₂ + H₂O

Beyond simple hydrazone formation, the reactivity with carbonyls can be a gateway to more complex organic transformations. The resulting hydrazones can themselves be valuable intermediates for further reactions, including cyclizations as discussed previously.

The reactivity of this compound compounds is not limited to carbonyls. The nucleophilic nature of the hydrazinyl nitrogens suggests they can react with a variety of other organic electrophiles. Potential reaction partners and the resulting products are summarized in the table below.

Organic SubstrateProduct TypeReaction Description
Aldehydes and Ketones HydrazonesNucleophilic addition-elimination at the carbonyl group. physicsandmathstutor.comchemrevise.org
Acyl Halides/Anhydrides AcylhydrazinesNucleophilic acyl substitution on the carbonyl carbon.
Alkyl Halides Alkylated HydrazinesNucleophilic substitution (SN2) at the electrophilic carbon of the alkyl halide. masterorganicchemistry.com
Isocyanates/Isothiocyanates Semicarbazide/Thiosemicarbazide derivativesNucleophilic addition of the hydrazine to the central carbon of the isocyanate/isothiocyanate.
Michael Acceptors (α,β-unsaturated compounds) Hydrazinyl-adductsConjugate addition (Michael addition) of the hydrazine to the β-carbon.

These reactions highlight the versatility of the hydrazinyl moieties as reactive handles for the synthesis of a wide range of organic molecules. The specific outcomes will depend on the reaction conditions and the nature of the substituents on both the this compound compound and the organic substrate.

Catalytic Activity and Role in Reaction Mechanisms

Boron-containing compounds are increasingly recognized for their potential as catalysts in a wide array of chemical transformations. researchgate.net Their utility stems from the Lewis acidic nature of the boron center, which possesses an empty p-orbital capable of accepting electron density from nucleophiles. researchgate.net This property allows boron compounds to activate substrates and facilitate reactions. Boronic acids, for example, are effective catalysts for various reactions, including amidations and cycloadditions. chemrxiv.orgnih.gov

While specific examples of this compound compounds acting as catalysts are not prevalent in the provided search results, the broader class of boron-based compounds shows significant catalytic activity. researchgate.netmdpi.com Boron compounds can function as Lewis acid catalysts, and their catalytic applications are a growing field of interest. mdpi.com They are seen as cost-effective and less toxic alternatives to traditional heavy-metal catalysts. researchgate.netmdpi.com

A catalyst is a substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. The catalytically active species is the specific form of the catalyst that directly participates in the catalytic cycle. numberanalytics.com In many cases, the compound introduced into the reaction is a pre-catalyst , which is a precursor that is converted into the active catalytic species under the reaction conditions. sigmaaldrich.comwikipedia.org For instance, many metal halides are pre-catalysts for polymerization reactions, requiring activation by an organoaluminum compound. wikipedia.org

Given this framework, this compound compounds could potentially serve as pre-catalysts. The hydrazinyl moieties could act as ligands that modulate the Lewis acidity of the boron center or participate directly in the catalytic cycle. For example, in a proposed catalytic cycle for amidation, a dimeric B-X-B motif (where X could be NR) might be involved in activating the carboxylic acid and delivering the amine nucleophile. nih.gov This suggests that the nitrogen-containing arms of a this compound compound could play a crucial role in its catalytic function.

The table below outlines potential catalytic applications for boron-hydrazinyl compounds based on the known catalytic activity of other boron-based systems.

Reaction TypePlausible Role of Boron-Hydrazinyl CompoundPotential Advantages
Amidation Pre-catalyst forming an active B-N species that facilitates C-N bond formation. nih.govMild reaction conditions, avoidance of stoichiometric coupling reagents.
Reduction of Carbonyls/Imines Lewis acid activation of the substrate towards hydride transfer.Metal-free alternative to traditional reduction catalysts. mdpi.com
Polymerization Co-catalyst or activator in olefin polymerization systems. google.comTailorable electronic and steric properties via substituent modification.
Cross-Coupling Reactions Ligand on a metal center, or as a component of a Frustrated Lewis Pair (FLP) system. researchgate.netUnique reactivity patterns compared to traditional phosphine (B1218219) or NHC ligands.

Understanding the mechanistic pathways of a catalytic reaction is crucial for optimizing its efficiency and for the rational design of new catalysts. nih.gov A catalytic cycle is a multistep mechanism involving the catalyst, where the catalyst is regenerated at the end of each cycle. wikipedia.org Investigating these cycles often involves a combination of kinetic studies, spectroscopic analysis, and computational modeling. nih.govrsc.orgnih.gov

For catalytic reactions involving boron compounds, several mechanistic possibilities have been explored. In some cases, the boron compound acts as a simple Lewis acid, coordinating to a substrate to increase its electrophilicity. mdpi.com In more complex scenarios, the boron compound can be directly involved in bond-breaking and bond-forming steps within the catalytic cycle. nih.gov

For instance, in boron-catalyzed amidation reactions, it has been proposed that the reaction does not proceed through a simple monomeric acyloxyboron intermediate. nih.gov Instead, evidence points towards the formation of dimeric species with B-O-B or B-N-B linkages, which are thought to be crucial for the catalytic turnover. nih.gov This highlights the potential for the hydrazinyl groups in a this compound compound to be intimately involved in the catalytic mechanism, not just as passive ligands.

The concept of synergistic catalysis, where two or more catalysts work in concert, is also relevant. mdpi.com A this compound compound could potentially engage in such a system, with the Lewis acidic boron center and the nucleophilic/basic nitrogen centers acting cooperatively or in conjunction with another catalyst. mdpi.com

The study of catalytic cycles often involves identifying key intermediates and transition states. While no specific catalytic cycles for this compound compounds are detailed in the search results, we can hypothesize a plausible cycle for a reaction like the reduction of an imine, drawing on principles from known boron-catalyzed systems.

Hypothetical Catalytic Cycle for Imine Reduction:

Activation: The Lewis acidic this compound catalyst coordinates to the nitrogen of the imine, increasing the electrophilicity of the imine carbon.

Hydride Transfer: A hydride source (e.g., a silane) delivers a hydride to the activated imine carbon, forming a boron-amine adduct.

Product Release: The resulting amine product dissociates from the boron center.

Catalyst Regeneration: The this compound catalyst is regenerated, ready to begin a new cycle.

Detailed mechanistic studies, likely involving techniques such as in-situ NMR spectroscopy and DFT calculations, would be necessary to validate such a proposed cycle and to fully elucidate the role of this compound species in catalysis. nih.govethz.ch

Future Research Directions and Emerging Opportunities in Dihydrazinylboranyl Chemistry

Exploration of Novel Dihydrazinylboranyl Architectures and Derivatives

Future research will likely focus on the synthesis of more complex molecules built upon the this compound framework. The aim is to move beyond simple adducts to create sophisticated, multi-dimensional structures with tailored properties.

Key Research Thrusts:

Oligomerization and Polymerization: A primary objective will be the controlled oligomerization and polymerization of this compound-like units. This could lead to the development of novel polyborazylenes, which are polymeric materials with a backbone of alternating boron and nitrogen atoms. Research into the thermal and catalytic dehydrogenation of hydrazine (B178648) borane (B79455) has already shown pathways to polymeric B-N materials, suggesting that similar routes could be developed for more complex precursors. mdpi.com

Functionalization: Introducing functional groups at either the boron or nitrogen centers of the dihydrazinyl moiety would allow for fine-tuning of the molecule's electronic and steric properties. For instance, alkyl or aryl substitution could enhance solubility and processability, while the incorporation of Lewis basic or acidic sites could impart catalytic activity.

Coordination Chemistry: The hydrazinyl groups offer potential as ligands for transition metals. Research into the coordination chemistry of this compound derivatives could yield novel metal-organic frameworks (MOFs) or discrete coordination complexes with interesting magnetic, optical, or catalytic properties. The synthesis of rhodatetraborane complexes from borane precursors demonstrates the feasibility of integrating boron-hydride frameworks with transition metals. nih.gov

Table 1: Potential this compound Derivatives and Their Research Goals

Derivative Class Potential Functional Groups Primary Research Goal
B-Substituted Alkyl, Aryl, Halogen Enhanced stability, solubility, and processability for materials applications.
N-Substituted Silyl, Phosphinyl Modification of electronic properties and coordination behavior.
Polymeric Cross-linked networks Development of precursors for ceramic materials like boron nitride. umich.edu

| Coordination Complexes | Transition metal centers | Creation of new catalysts and functional materials. |

Integration with Nanotechnology and Advanced Materials Fabrication

Boron-hydrazinyl compounds are promising precursors for the fabrication of advanced boron nitride (BN) materials. Their pre-organized B-N linkages and high hydrogen content make them suitable for conversion into BN ceramics, nanotubes, and thin films.

Emerging Opportunities:

BN Nanotubes and Nanosheets: Hydrazine borane has been investigated as a single-source precursor for the synthesis of porous boron nitride. mdpi.com Future work could explore the use of this compound derivatives in chemical vapor deposition (CVD) or templating methods to create high-purity, structured BN nanomaterials. The decomposition of hydrazine on boron-coated surfaces to form boron-nitrogen adlayers provides a foundational understanding for these processes. aip.org

Ceramic Matrix Composites: Polymeric derivatives of this compound systems could serve as processable precursors for BN fibers and matrices in ceramic matrix composites (CMCs). These materials are highly sought after for applications in aerospace and other high-temperature environments due to their exceptional thermal and chemical stability. umich.edu

Hydrogen Storage Materials: Boron- and nitrogen-based compounds, including hydrazine borane, are extensively studied for chemical hydrogen storage. mdpi.comrsc.org While the thermolytic dehydrogenation of hydrazine borane can be problematic, its alkali hydrazinidoborane derivatives show improved properties. mdpi.com Future research could investigate this compound derivatives for their potential to release hydrogen under milder conditions and with favorable kinetics.

Advancements in Spectroscopic and Computational Methodologies for Boron-Hydrazinyl Systems

A deep understanding of the structure, bonding, and reactivity of this compound and related systems requires the synergistic use of advanced spectroscopic techniques and computational modeling.

Prospective Developments:

In-situ Spectroscopy: To understand the dynamic processes of dehydrogenation, polymerization, and ceramic conversion, in-situ spectroscopic monitoring is crucial. Techniques like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, which have been used to characterize hydrazine borane, will be vital. mdpi.comresearchgate.net

Solid-State NMR: For characterizing the amorphous or crystalline polymeric and ceramic materials derived from this compound precursors, solid-state ¹¹B and ¹⁵N NMR will be indispensable. These techniques provide detailed information about the local coordination environment of the boron and nitrogen atoms.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for predicting the structures, vibrational frequencies, and reaction pathways of boron-hydrazinyl compounds. researchgate.net Future computational studies could focus on:

Screening potential derivatives for stability and desired electronic properties.

Modeling the mechanisms of catalytic dehydrogenation to design more efficient catalysts.

Simulating the pyrolysis process to better control the formation of BN nanostructures.

Table 2: Spectroscopic and Computational Data for the Analogous Hydrazine Borane (N₂H₄BH₃)

Technique Observed Feature Significance
FTIR Spectroscopy N-H and B-H stretching regions (2600–3500 and 2100–2600 cm⁻¹) mdpi.com Confirms the presence of key functional groups.
¹¹B NMR Spectroscopy Quartet signal due to B-H coupling mdpi.com Characterizes the chemical environment of the boron atom.

| DFT Calculations | Prediction of molecular structure and bond energies mdpi.com | Provides theoretical insight into stability and reactivity. |

Development of Sustainable and Green Synthetic Routes

Traditional syntheses of boron-hydrazine compounds can involve hazardous reagents and solvents. A key future direction is the development of more environmentally benign synthetic methodologies.

Areas for Improvement:

Solvent-Free Synthesis: Exploring mechanochemical or solid-state reactions to reduce or eliminate the need for volatile organic solvents.

Catalytic Routes: Designing catalytic syntheses that proceed with high atom economy, avoiding the formation of stoichiometric byproducts.

Alternative Precursors: Investigating the use of safer and more sustainable sources of boron and hydrazine. The synthesis of hydrazine borane from sodium borohydride (B1222165) and hydrazine sulfate (B86663) in dioxane is a classical example that could be targeted for green improvements. mdpi.com

Unexplored Reactivity Patterns and Catalytic Transformations

The full reactive potential of this compound-type compounds remains largely untapped. Their unique combination of hydridic (B-H) and protic (N-H) hydrogens, along with Lewis basic nitrogen centers, suggests a rich and complex reactivity.

Potential Research Areas:

Dehydrocoupling: The catalytic dehydrocoupling of B-H and N-H bonds is a powerful method for forming B-N linkages. Exploring the use of transition metal catalysts to promote the selective dehydrocoupling of this compound derivatives could provide controlled access to specific oligomers and polymers.

Frustrated Lewis Pairs (FLPs): The combination of a sterically hindered Lewis acidic boron center and a Lewis basic nitrogen center within the same or different molecules could lead to Frustrated Lewis Pair chemistry, enabling the activation of small molecules like H₂, CO₂, and olefins.

Catalysis: Boron-hydrazinyl compounds themselves could serve as catalysts or catalyst ligands. The nitrogen centers can coordinate to metal ions, while the boron center can influence the electronic properties of the resulting complex. Research into the catalytic activity of such systems in reactions like hydrogenation or hydroboration is a promising avenue. The catalytic dehydrogenation of hydrazine borane in the presence of metal-based catalysts highlights the potential for these systems in catalytic applications. mdpi.comresearchgate.net

Q & A

Q. How can researchers ensure their this compound studies meet reproducibility standards?

  • Methodology: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish step-by-step synthetic protocols in supplementary materials. Share crystallographic CIF files via the Cambridge Structural Database. Use version-control software (e.g., Git) for code/data .

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